Fluorine-Free Ligand Architecture Eliminates Halogen Impurity Risk Compared with Cu(hfac)(TMVS)
The dominant industrial CVD precursor Cu(hfac)(TMVS) contains six fluorine atoms per copper center within the hexafluoroacetylacetonate (hfac) ligand. In contrast, Copper(1+);trimethyl(prop-1-ynyl)silane is entirely free of fluorine and halogens in its ligand set (formula C₆H₁₁CuSi, no F, Cl, Br, I) . While Cu(hfac)(TMVS) films deposited under optimized conditions can achieve resistivities as low as 1.9–2.7 μΩ·cm after annealing, fluorine contamination from precursor decomposition is a recognized concern, especially at lower deposition temperatures or in the absence of water co-reactant [1][2]. The fluorine-free composition of the target compound mitigates film contamination risks inherently, which is critical for diffusion-barrier integrity and electromigration resistance in sub-half-micron interconnects.
| Evidence Dimension | Ligand halogen content (fluorine atoms per metal center) |
|---|---|
| Target Compound Data | 0 fluorine atoms (ligand = C₆H₁₁Si, no halogens) |
| Comparator Or Baseline | Cu(hfac)(TMVS): 6 fluorine atoms (hfac = C₅HF₆O₂), plus potential fluorine incorporation in deposited films |
| Quantified Difference | Complete elimination: 0 vs. 6 fluorine atoms in the ligand set; Cu(hfac)(TMVS) requires careful co-reactant control to achieve film purity as low as 1.9 μΩ·cm resistivity [1] |
| Conditions | Elemental composition of ligand sphere (stoichiometric count); film purity context from CVD studies using Cu(hfac)(TMVS) on TiN substrates at 100–220 °C |
Why This Matters
Fluorine incorporation during CVD degrades film adhesion and increases resistivity; a fluorine-free precursor directly removes this failure mode, reducing process complexity and qualification time.
- [1] Mermet, J.-L.; Mouche, M.-J.; Pires, F.; Richard, E.; Torres, J.; Palleau, J.; Braud, F. CVD Copper Deposition from CuI(HFAC)TMVS Studied Through a Modeling Experimental Design. J. Phys. IV France 1995, 05, C5-517–C5-523. https://doi.org/10.1051/jphyscol:1995560 View Source
- [2] Utilisation of Cu(hfac)tmvs Precursor Gas in LCVD Integrated Circuit Repair System. Sciencedirect 2000. View Source
